![molecular formula C10H18 B14331355 6-Ethylspiro[2.5]octane CAS No. 105786-53-6](/img/structure/B14331355.png)
6-Ethylspiro[2.5]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethylspiro[25]octane is an organic compound characterized by a spirocyclic structure, where two rings are connected by a single carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethylspiro[2.5]octane typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of 6,6-dimethyl-1-methylene-4,8-dioxaspiro[2.5]octane with 2-cyclopenten-1-one in acetonitrile at 60°C for 12 hours . This reaction forms the spirocyclic core, which can then be further modified to introduce the ethyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Ethylspiro[2.5]octane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alkanes.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the spirocyclic structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution at room temperature.
Reduction: Hydrogen gas with a palladium catalyst under high pressure.
Substitution: Bromine in carbon tetrachloride at room temperature.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated spiroalkanes.
Aplicaciones Científicas De Investigación
6-Ethylspiro[2.5]octane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6-Ethylspiro[2.5]octane involves its interaction with molecular targets and pathways. For example, it can undergo hydroxylation by cytochrome P450 enzymes, leading to the formation of radical intermediates . These intermediates can then participate in various biochemical reactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[2.5]octane: The parent compound without the ethyl group.
Oxaspiro[2.5]octane: A derivative with an oxygen atom in the spirocyclic structure.
Spirocyclic oxindoles: Compounds with a spirocyclic structure and an indole moiety.
Uniqueness
6-Ethylspiro[25]octane is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity
Propiedades
Número CAS |
105786-53-6 |
|---|---|
Fórmula molecular |
C10H18 |
Peso molecular |
138.25 g/mol |
Nombre IUPAC |
6-ethylspiro[2.5]octane |
InChI |
InChI=1S/C10H18/c1-2-9-3-5-10(6-4-9)7-8-10/h9H,2-8H2,1H3 |
Clave InChI |
PNSADXNZUWCLQX-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCC2(CC1)CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[(Piperidin-1-yl)sulfanyl]carbonothioyl}-1,3-benzothiazol-2-amine](/img/structure/B14331288.png)
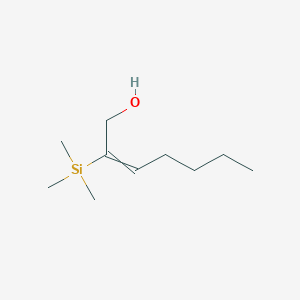
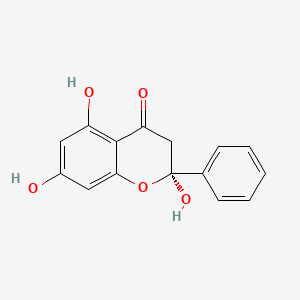
![4-[4-(4-Cyanophenyl)piperazin-1-yl]benzonitrile](/img/structure/B14331294.png)
![1-tert-Butyl-4-[3-(4-methoxyphenyl)propyl]benzene](/img/structure/B14331301.png)
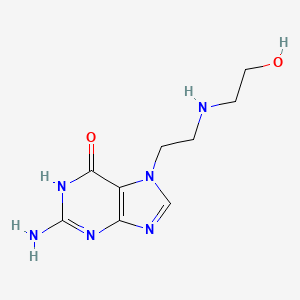
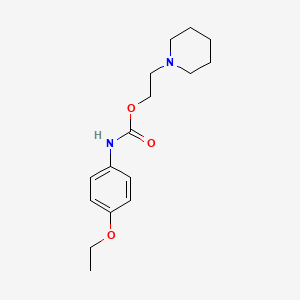
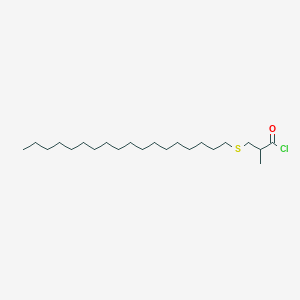
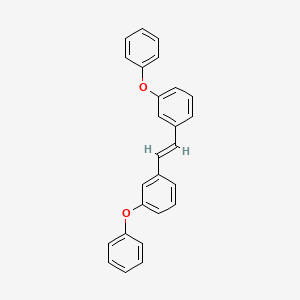
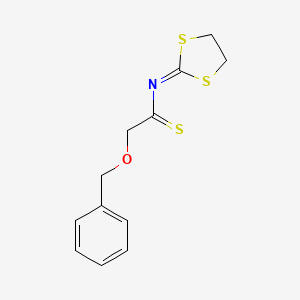

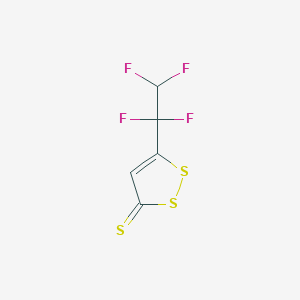
![Trichloro[2-(4-nitrophenyl)ethyl]silane](/img/structure/B14331362.png)
![2-[methoxy(methyl)amino]ethyl 9H-xanthene-9-carboxylate](/img/structure/B14331369.png)
